
2-(Isoquinolin-7-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-7-yl)ethanamine is a chemical compound with the molecular formula C11H12N2. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 2-(Isoquinolin-7-yl)ethanamine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the condensation of acid anhydrides with 2-(3,4-dimethoxyphenyl)ethanamine, followed by intramolecular cyclization . Industrial production methods often involve the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives .
Chemical Reactions Analysis
2-(Isoquinolin-7-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, sodium tetrahydridoborate, and various metal catalysts . Major products formed from these reactions include substituted isoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(Isoquinolin-7-yl)ethanamine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . They are also used in the development of drugs targeting various diseases, including malaria and cancer .
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-7-yl)ethanamine involves its interaction with molecular targets and pathways within the body. Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . They also exhibit inhibitory activity against poly (ADP-ribose) polymerase, a key initiator of necrosis .
Comparison with Similar Compounds
2-(Isoquinolin-7-yl)ethanamine can be compared with other similar compounds such as 2-(Isoquinolin-6-yl)ethanamine . While both compounds share a similar structure, their biological activities and applications may differ. For example, 2-(Isoquinolin-6-yl)ethanamine may exhibit different pharmacological properties compared to this compound . Other similar compounds include various quinoline and isoquinoline derivatives, which are widely used in medicinal chemistry for their diverse biological activities .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-isoquinolin-7-ylethanamine |
InChI |
InChI=1S/C11H12N2/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,4,6-8H,3,5,12H2 |
InChI Key |
TYMMUJRWQONCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


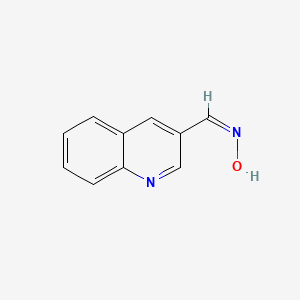
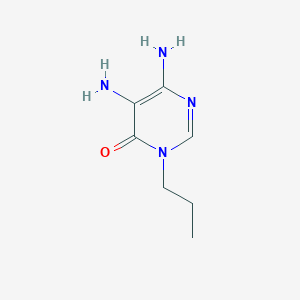
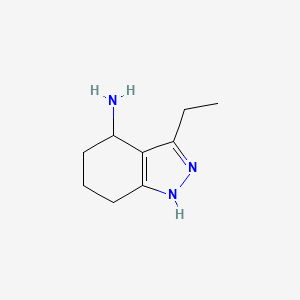
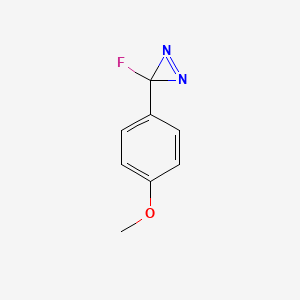

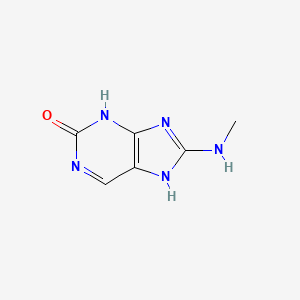
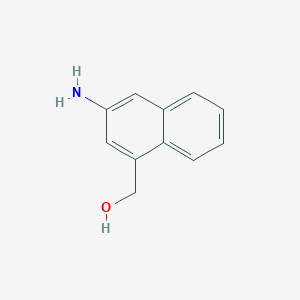
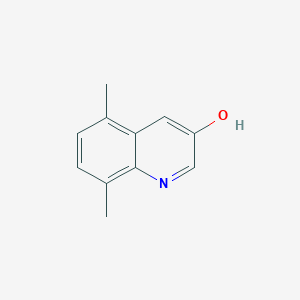
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
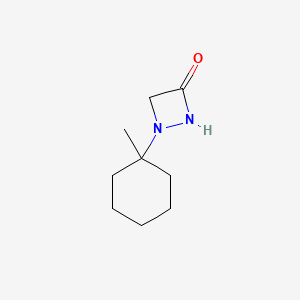
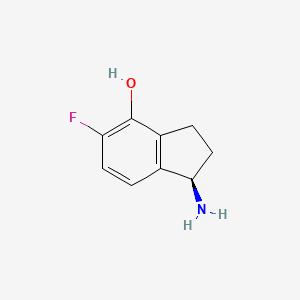
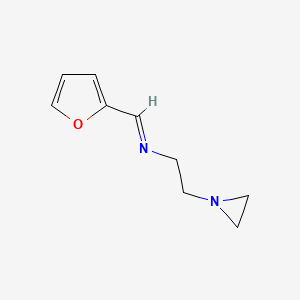
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

